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molecular formula C6H10O3 B1218020 6-Oxohexanoic acid CAS No. 928-81-4

6-Oxohexanoic acid

Cat. No. B1218020
M. Wt: 130.14 g/mol
InChI Key: PNPPVRALIYXJBW-UHFFFAOYSA-N
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Patent
US04730040

Procedure details

36 g of methyl 5-formylvalerate, 90 g of water and 2 g of cation exchanger which consisted of crosslinked polystyrene containing sulfo groups were refluxed for 8.5 hours, the methanol formed being distilled off constantly. Fractional distillation under reduced pressure gave 24 g (74% of theory) of 5-formylvaleric acid.
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
90 g
Type
reactant
Reaction Step Two
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([O:9]C)=[O:8])=[O:2].O>CO>[CH:1]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])=[O:2]

Inputs

Step One
Name
Quantity
36 g
Type
reactant
Smiles
C(=O)CCCCC(=O)OC
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
O
Step Three
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing sulfo groups
TEMPERATURE
Type
TEMPERATURE
Details
were refluxed for 8.5 hours
Duration
8.5 h
DISTILLATION
Type
DISTILLATION
Details
being distilled off constantly
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=O)CCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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